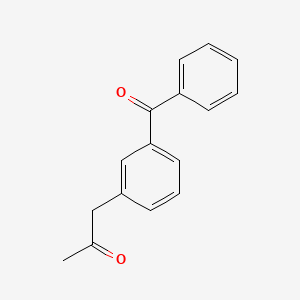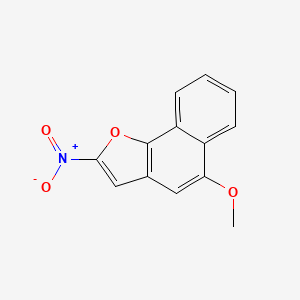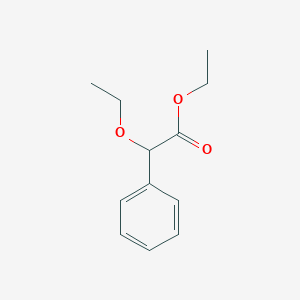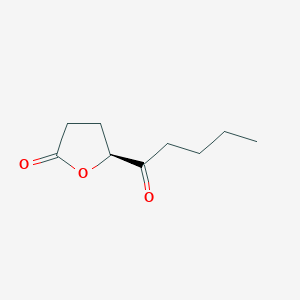
Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate is an organic compound with a complex structure that includes an amino group, a keto group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with diethylamine, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of derivatives.
Scientific Research Applications
Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the keto and ester groups can participate in various chemical interactions. These interactions can modulate the activity of biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: This compound shares the amino and ester functionalities but has a different core structure.
Ethyl 5-chloro-2-oxopent-3-ynoate: Similar in having an ester group, but differs in the presence of a chloro and alkyne group.
Uniqueness
Ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
74367-91-2 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 5-amino-2,2-diethyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C11H19NO3/c1-4-11(5-2,9(13)7-8-12)10(14)15-6-3/h7-8H,4-6,12H2,1-3H3 |
InChI Key |
ZHPWAYULCIWZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)C=CN)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)




![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)


![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)


![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)

